2-Isopropyl-phenyl acetate

Fragrance formulation Volatility profiling Isomer comparison

2-Isopropyl-phenyl acetate (CAS 1608-68-0), also referred to as acetic acid o-isopropylphenyl ester or cumenyl acetate, is an ortho-substituted phenyl acetate ester with molecular formula C₁₁H₁₄O₂ and molecular weight 178.23 g/mol. It belongs to the class of aromatic esters used in fragrance and flavor formulations, distinguished by the positioning of the isopropyl group at the ortho position of the phenyl ring.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 1608-68-0
Cat. No. B154282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-phenyl acetate
CAS1608-68-0
SynonymsAcetic acid o-isopropylphenyl ester
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1OC(=O)C
InChIInChI=1S/C11H14O2/c1-8(2)10-6-4-5-7-11(10)13-9(3)12/h4-8H,1-3H3
InChIKeyILKITZBHQBDKCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-phenyl acetate (CAS 1608-68-0): Physicochemical and Regulatory Baseline for Procurement Screening


2-Isopropyl-phenyl acetate (CAS 1608-68-0), also referred to as acetic acid o-isopropylphenyl ester or cumenyl acetate, is an ortho-substituted phenyl acetate ester with molecular formula C₁₁H₁₄O₂ and molecular weight 178.23 g/mol [1]. It belongs to the class of aromatic esters used in fragrance and flavor formulations, distinguished by the positioning of the isopropyl group at the ortho position of the phenyl ring. Computational physicochemical data indicate a boiling point of 226.3 ± 9.0 °C at 760 mmHg, a vapor pressure of approximately 0.1 mmHg at 25 °C, an ACD/LogP of 2.89, and a flash point of approximately 89 °C . Unlike its structural isomer isopropyl phenylacetate (CAS 4861-85-2), which holds FEMA 2956 and JECFA 1011 regulatory clearances for food flavoring, 2-isopropyl-phenyl acetate lacks such food-grade certifications, a critical differentiator for procurement in flavor versus fragrance applications.

Why 2-Isopropyl-phenyl acetate Cannot Be Interchanged with Para-Isomers or Phenylacetate Esters in Formulation


The ortho-substitution pattern of 2-isopropyl-phenyl acetate imparts distinct physicochemical properties—including a boiling point approximately 15 °C lower than its para-isomer (4-isopropylphenyl acetate, CAS 2664-32-6) and a LogP value roughly 0.6 units higher than phenethyl acetate (CAS 103-45-7)—that directly influence volatility, substantivity, and olfactory performance in fragrance formulations . These differences are not cosmetic; they alter the evaporation curve and headspace concentration profile, meaning that substituting the para-isomer or a phenylacetate-type ester without reformulation will shift the fragrance character from a potentially sharper, more volatile top-note contribution toward a flatter, more persistent base-note profile. Furthermore, the absence of FEMA or JECFA clearance for 2-isopropyl-phenyl acetate excludes it from food flavoring applications where isopropyl phenylacetate (FEMA 2956) is permitted, making regulatory status a binary procurement gate.

2-Isopropyl-phenyl acetate: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Boiling Point and Volatility: Ortho- vs. Para-Isopropylphenyl Acetate (CAS 2664-32-6)

The ortho-substitution of the isopropyl group in 2-isopropyl-phenyl acetate results in a boiling point of approximately 226.3 °C, which is roughly 15 °C lower than that of its para-isomer, 4-isopropylphenyl acetate, reported at 241.3 °C . This lower boiling point translates to a meaningfully higher volatility, positioning the ortho isomer as a comparatively faster-evaporating ingredient in fragrance compositions. The quantified difference of ~15 °C, while modest in absolute terms, is significant in perfumery where evaporation-rate differences of 5–10 °C can shift a material between top-note and middle-note character.

Fragrance formulation Volatility profiling Isomer comparison

LogP and Bioaccumulation: 2-Isopropyl-phenyl acetate vs. Phenethyl Acetate (CAS 103-45-7)

2-Isopropyl-phenyl acetate exhibits an ACD/LogP of 2.89 and an estimated bioconcentration factor (BCF) of 71.60, compared with phenethyl acetate—a widely used floral-fragrance ester—which has a LogP of 2.30 and a BCF of 36.22 . The ~0.6 LogP unit difference corresponds to an approximately 2-fold higher BCF for the target compound, indicating greater lipophilicity and potential for accumulation in fatty matrices. In fragrance applications, higher LogP values are generally associated with increased substantivity (longer retention on skin or fabric), but also with potentially different environmental fate profiles.

Substantivity Partition coefficient Environmental safety

Flash Point and Transport Safety Classification vs. Phenethyl Acetate and Para-Isomer

2-Isopropyl-phenyl acetate has a predicted flash point of approximately 89.1 °C, which places it below the 93 °C threshold commonly used to distinguish combustible (Class IIIA) from flammable (Class IC) liquids under OSHA and GHS frameworks—though exact classification depends on experimental measurement . For comparison, phenethyl acetate has a higher predicted flash point of 101.7 °C, making it unambiguously combustible rather than flammable, while 4-isopropylphenyl acetate sits at an intermediate 93.1 °C . The lower flash point of the ortho isomer may trigger more stringent storage, ventilation, and transport requirements.

Transport safety Flammability Storage classification

Regulatory Clearance: Absence of FEMA/JECFA Status vs. Isopropyl Phenylacetate (FEMA 2956)

2-Isopropyl-phenyl acetate (CAS 1608-68-0) holds no FEMA number and has not been evaluated by JECFA for use as a food flavoring agent, in direct contrast to its structural isomer isopropyl phenylacetate (CAS 4861-85-2), which is recognized as FEMA 2956 with JECFA number 1011 and has been evaluated as safe at current intake levels [1][2]. This regulatory dichotomy is rooted in the different ester linkage: 2-isopropyl-phenyl acetate is an acetate ester of 2-isopropylphenol (phenolic O-acetylation), whereas isopropyl phenylacetate is the isopropyl ester of phenylacetic acid (carboxylic acid esterification). The different hydrolytic stability, metabolic fate, and toxicological profiles of these two ester classes underpin their divergent regulatory statuses.

Food flavoring Regulatory compliance FEMA

Synthetic Accessibility and Patent-Protected Route from 2-Isopropylphenol

A documented synthetic route to 2-isopropyl-phenyl acetate proceeds via acylation of 2-isopropylphenol with acetyl chloride in the presence of triethylamine as an acid scavenger, conducted at low temperature (−12 to −10 °C) in ethyl acetate solvent, yielding the product as an amber oil after aqueous workup and vacuum evaporation . This contrasts with the synthesis of isopropyl phenylacetate, which typically involves esterification of phenylacetic acid with isopropanol. The reliance on 2-isopropylphenol as a starting material—a less commodity-available intermediate than phenol or phenylacetic acid—may affect supply chain lead times and cost relative to simpler phenyl acetate esters.

Chemical synthesis Patent landscape Supply chain

Optimal Procurement and Application Scenarios for 2-Isopropyl-phenyl acetate (CAS 1608-68-0)


Fragrance Formulation Requiring a Sharper, More Volatile Ortho-Substituted Phenyl Acetate Top Note

Perfumers and fragrance houses seeking to incorporate a phenolic-acetate ester with a faster evaporation profile than the para-isomer should specify 2-isopropyl-phenyl acetate. Its boiling point of ~226 °C—15 °C lower than 4-isopropylphenyl acetate—positions it for top-note or early heart-note effects where rapid diffusion is desired . The ortho-substitution pattern may also confer a distinct olfactory character compared to the para-isomer, though experimental odor descriptor data remain sparse in the open literature.

Cosmetic and Personal Care Fragrance Applications Excluding Food-Grade Requirements

2-Isopropyl-phenyl acetate is suited for fragrance formulations in cosmetics, soaps, detergents, and fine fragrances where FEMA or JECFA clearance is not required. Its lack of food-flavoring regulatory approval (unlike FEMA 2956 isopropyl phenylacetate) makes it categorically inappropriate for food or beverage flavoring but fully viable for non-ingestible consumer products [1]. Its higher LogP (2.89) and BCF (71.60) relative to phenethyl acetate suggest enhanced fabric and skin substantivity, potentially offering longer-lasting fragrance performance in leave-on applications .

Research and Development of Structure-Odor Relationship (SOR) Studies on Alkyl-Substituted Phenyl Acetates

Academic and industrial olfactory research groups investigating the impact of alkyl substitution position (ortho, meta, para) and ester type (phenolic acetate vs. phenylacetate) on odor character, threshold, and volatility can use 2-isopropyl-phenyl acetate as a key comparator compound. Its distinct ortho-substitution pattern, coupled with measurable differences in boiling point, LogP, and vapor pressure versus its para-isomer and versus phenylacetate-type esters, makes it a valuable probe molecule for quantitative structure-activity relationship (QSAR) and structure-odor relationship (SOR) investigations .

Specialty Chemical Procurement Where Flash Point Classification Drives Storage and Transport Logistics

Procurement teams managing hazardous material logistics should note that the predicted flash point of 2-isopropyl-phenyl acetate (~89 °C) sits near the combustible/flammable classification boundary . Organizations with facilities restricted to Class IIIA combustible liquids (>93 °C flash point) may prefer the para-isomer (flash point ~93 °C) or phenethyl acetate (~102 °C) to simplify compliance. Conversely, where the ortho isomer's olfactory or volatility profile is essential, procurement must budget for potentially more stringent storage and transport protocols.

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